2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride
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Overview
Description
2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride is an organic compound that features a propylamino group and a p-tolyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride typically involves the following steps:
Formation of the Propylamino Group: This can be achieved by reacting propylamine with a suitable precursor, such as a halogenated propanamide.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts acylation reaction, where p-tolyl chloride reacts with the propanamide derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Pathways Involved: The exact pathways depend on the specific biological context but may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(Propylamino)-N-(m-tolyl)propanamide hydrochloride
- 2-(Propylamino)-N-(o-tolyl)propanamide hydrochloride
- 2-(Ethylamino)-N-(p-tolyl)propanamide hydrochloride
Uniqueness
2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride is unique due to its specific structural configuration, which may confer distinct biological and chemical properties compared to its analogs. The position of the p-tolyl group and the length of the propylamino chain can significantly influence its reactivity and interaction with biological targets.
Properties
CAS No. |
35891-99-7 |
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Molecular Formula |
C13H21ClN2O |
Molecular Weight |
256.77 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-(propylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C13H20N2O.ClH/c1-4-9-14-11(3)13(16)15-12-7-5-10(2)6-8-12;/h5-8,11,14H,4,9H2,1-3H3,(H,15,16);1H |
InChI Key |
IJFJVXIOYZRRKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C(=O)NC1=CC=C(C=C1)C.Cl |
Origin of Product |
United States |
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